molecular formula C16H15NO6S B2803292 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid CAS No. 790272-44-5

4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid

Cat. No. B2803292
CAS RN: 790272-44-5
M. Wt: 349.36
InChI Key: SQTOMTSEXVXPPS-UHFFFAOYSA-N
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Description

“4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid” is a chemical compound with the CAS Number: 790272-44-5 . It has a molecular weight of 349.36 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antifungal Applications : Certain derivatives synthesized from sulfonamido benzoic acids, including structures similar to "4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid," have shown antimicrobial activities. These compounds are synthesized through environmentally friendly methods and characterized by their physical, analytical, and spectroscopic data. Their antimicrobial activities are typically assessed using methods like the Bauer-Kirby disc diffusion method, indicating their potential as bioactive molecules against various pathogens (Dineshkumar & Thirunarayanan, 2019).

  • Eco-friendly Synthesis : Research has focused on developing simple and efficient methods for synthesizing sulfonamide and sulfonate derivatives under mild and eco-friendly conditions. These methods utilize water and sodium carbonate as HCl scavengers, producing high yields and purities. This research underlines the importance of green chemistry in the synthesis of chemical derivatives, including those related to "4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid," highlighting their potential biological applications (Almarhoon et al., 2019).

  • Carbonic Anhydrase Inhibition : Benzamide-4-sulfonamides, a class related to the sulfonamido benzoic acids, have been identified as effective inhibitors of human carbonic anhydrase isoforms. These findings underscore the therapeutic potential of sulfonamide derivatives in treating conditions that may benefit from the modulation of carbonic anhydrase activity, such as glaucoma and certain types of edema (Abdoli et al., 2018).

Chemical Properties and Synthesis Pathways

  • Chemical Synthesis Pathways : The compound and its analogs are integral in synthesizing diverse biological molecules. For instance, palladium-catalyzed access to substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines, a process relevant to the synthesis of adrenergic stimulants and antifungal agents, highlights the versatility of these compounds in synthesizing biologically active molecules (Damez et al., 2001).

  • Meta-C–H Functionalization : Research into the meta-C–H functionalization of benzoic acid derivatives, including sulfonamide structures, provides new avenues for the synthesis of complex organic molecules. This process is significant for constructing molecules with potential drug applications, demonstrating the broad utility of benzoic acid derivatives in organic synthesis (Li et al., 2016).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, H335 , which indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to take in handling and storage, first aid and firefighting measures .

properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c18-16(19)11-2-4-12(5-3-11)17-24(20,21)13-6-7-14-15(10-13)23-9-1-8-22-14/h2-7,10,17H,1,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTOMTSEXVXPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid

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